molecular formula C8H10O3 B149863 バニリルアルコール CAS No. 498-00-0

バニリルアルコール

カタログ番号: B149863
CAS番号: 498-00-0
分子量: 154.16 g/mol
InChIキー: ZENOXNGFMSCLLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

バニリルアルコールは、4-ヒドロキシ-3-メトキシベンジルアルコールとしても知られており、バニリンから誘導された有機化合物です。それは心地よいバニラ様の香りのある白色の結晶性固体です。 バニリルアルコールはフレーバー業界で使用されており、そのユニークな化学的特性により、科学研究においてさまざまな用途があります .

2. 製法

合成経路と反応条件: バニリルアルコールは、バニリンの還元により合成することができます。一般的な方法の1つは、水性またはアルコール溶液中で還元剤として水素化ホウ素ナトリウム(NaBH4)を使用する方法です。 この反応は通常室温で行われ、主要な生成物としてバニリルアルコールが得られます .

工業的生産方法: バニリルアルコールの工業的生産では、多くの場合、微生物株を用いたバニリンの生体変換が用いられます。 たとえば、シストバシジウム・ラリンギスなどの特定の酵母株は、酵素的還元によりバニリンをバニリルアルコールに変換することが示されています . このバイオテクノロジーアプローチは、持続可能性と環境への配慮という点で有利です。

3. 化学反応解析

反応の種類: バニリルアルコールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: 銅(II)錯体、空気、触媒。

    還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換: 無水酢酸、酸性または塩基性条件。

生成される主な生成物:

    酸化: バニリン。

    還元: 4-ヒドロキシ-3-メトキシベンジルアミン。

    置換: バニリルアセテート。

4. 科学研究における用途

バニリルアルコールは、科学研究において幅広い用途があります。

作用機序

バニリルアルコールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

6. 類似の化合物との比較

バニリルアルコールは、次のような他のフェノール化合物と構造的に似ています。

    バニリン: 4-ヒドロキシ-3-メトキシベンズアルデヒドは、バニリルアルコールのアルデヒド型です。

    バニリン酸: 4-ヒドロキシ-3-メトキシ安息香酸は、バニリルアルコールの酸化型です。

    オイゲノール: 4-アリル-2-メトキシフェノールは、ヒドロキシメチル基の代わりにアリル基を持つ関連化合物です。

独自性: バニリルアルコールは、その特定のヒドロキシメチル基によりユニークであり、その基により、類似体とは異なる化学反応を起こし、ユニークな生物活性も示します .

生化学分析

Biochemical Properties

Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme vanillyl alcohol oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of vanillyl alcohol into vanillin . This reaction involves the hydroxylation and dehydrogenation of vanillyl alcohol .

Cellular Effects

Vanillyl alcohol has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that vanillyl alcohol can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .

Molecular Mechanism

The molecular mechanism of vanillyl alcohol involves its conversion into vanillin by the enzyme VAO. This is a two-step process where vanillyl alcohol initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and vanillyl alcohol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanillyl alcohol can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to vanillyl alcohol . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .

Metabolic Pathways

Vanillyl alcohol is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of vanillyl alcohol into vanillin is a key step in these pathways .

Transport and Distribution

Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.

Subcellular Localization

The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that vanillyl alcohol may also be present in these subcellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: Vanillyl alcohol can be synthesized through the reduction of vanillin. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous or alcoholic solution. The reaction typically proceeds at room temperature and yields vanillyl alcohol as the primary product .

Industrial Production Methods: Industrial production of vanillyl alcohol often involves the biotransformation of vanillin using microbial strains. For example, certain yeast strains, such as Cystobasidium laryngis, have been shown to convert vanillin to vanillyl alcohol through enzymatic reduction . This biotechnological approach is advantageous due to its sustainability and eco-friendliness.

化学反応の分析

Types of Reactions: Vanillyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper(II) complexes, air, and catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, acidic or basic conditions.

Major Products Formed:

    Oxidation: Vanillin.

    Reduction: 4-hydroxy-3-methoxybenzylamine.

    Substitution: Vanillyl acetate.

類似化合物との比較

Vanillyl alcohol is structurally similar to other phenolic compounds such as:

    Vanillin: 4-hydroxy-3-methoxybenzaldehyde, the aldehyde form of vanillyl alcohol.

    Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, an oxidized form of vanillyl alcohol.

    Eugenol: 4-allyl-2-methoxyphenol, a related compound with an allyl group instead of a hydroxymethyl group.

Uniqueness: Vanillyl alcohol is unique due to its specific hydroxymethyl group, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its analogs .

特性

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20198074
Record name Vanillyl alcohol
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Molecular Weight

154.16 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour
Record name Vanillyl alcohol
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Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Solubility

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Record name Vanillyl alcohol
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CAS No.

498-00-0
Record name Vanillyl alcohol
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Record name Vanillyl alcohol
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Record name 4-hydroxy-3-methoxybenzyl alcohol
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Melting Point

114 - 115 °C
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Synthesis routes and methods

Procedure details

Ferulic acid, chemically similar to vanillin, is an important substrate for the whole transformation process from glucose to vanillin in plant, and therefore is considered as a promising precursor for vanillin. Gross et al. (U.S. Pat. No. 5,262,315) provides a process for producing vanillin by bioconversion of benzenoid precursors (the group consisting of vanillic acid and ferulic acid) by a basidiomycete fungus of the genus Pycnoporus, discloses that 0.3 g/L of ferulic acid is converted into 0.045 g/L of vanillin by P. cinnabarinus CNCMnDEG I-937 or CNCMnDEG I-938 with a molar conversion yield of 20.5%, wherein vanillic acid is transformed into vanillin with a conversion yield of 35.1%. Lesage-Meessen et al. (U.S. Pat. Nos. 5,866,380; 6,162,637) employs a two-step method using filamentous fungi to produce vanillin with an increased yield. The first step of the two-step method is to add ferulic acid to fermentation broth of microbial strain Asp. niger MIC 373, wherein ferulic acid is added in continuous fashion in the proportion of 430 mg/l per 24 hours to a final concentration of 5.05 g/L. After culturing for 15 days, the final concentration of vanillic acid in the culture is detected by HPLC to be 3.60 g/L. The added ferulic acids are consumed completely, wherein most of them (82%) are converted into vanillic acid, a minor part (2%) is metabolized into methoxyl hydroquinone and no vanillin or vanillin alcohol is produced. Alternatively, the fermentation broth of Streptomyces setonii strain ATCC 25497 is used to transform 0.88 g/L of ferulic acid into 0.332 g/L of vanillic acid after 100 hours of growth of the culture. The second step of the two-step method is to add vanillic acid to fermentation broth of microbial strain Phanerochaete chrysosporium MIC 247, wherein 0.3 g/L of vanillic acid is added sequentially (namely: 0.3 g/l at the end of 3 days of culture, then 0.3 g/l every day), and sterile resin XAD2 (Amberlite) is added in the proportion of 10% (weight/volume) after 3 days+6 h of culture of the fungus (that is to say 6 h after adding vanillic acid). Finally, 1.2 g/L of vanillic acid is reduced to 0.628 g/L of vanillin. The subsequent laboratory scale-up study on fermentor employs P. cinnabarinus MUCL 39533 in the conversion of vanillic acid into vanillin and the concentration of vanillin can reach 1,575 mg/L (Stenielaire C., Lesage-meessen. L., Oddou J. et.al., J of Biosci and Bioengineering. 2000, 89, 223-230). The above method employs two kinds of microbes in the conversion of ferulic acid (precursor) into vanillin, wherein the culturing of two kinds of microbes, the conversion reactions of two substrates and extraction of intermediate products (vanillic acid) are involved. Therefore, the whole production process is long and the production yield is low. Rabenhorst et al. (U.S. Pat. No. 6,133,003) discloses the cultivation of Amycolatopsis sp. DSM 9992, wherein ferulic acid is added to the culture in a stepwise manner. After 47 hours of culture, 7,317 ppm of vanillin is produced and 1,526 ppm of ferulic acid is left. This is a conversion rate of approximately 72% of theory. Muheim et al. (U.S. Pat. No. 6,235,507) discloses the cultivation of S. setonii ATCC 39116, wherein 5-40 g/L of ferulic acid is added to the culture in a stepwise manner when the carbon source (glucose) is almost exhausted after 5-40 hours of culture. The culture (biotransformation) is continued for about 5-50 hours and the accumulated vanillin from ferulic acid amounts to 8-16 g/L. A variety of byproducts such as vanillin alcohol, vanillic acid, guaiacol, p-ethenyl guaiacol and 2-methyl-4-ethylphenol, however, are produced in the above biotransformation, which results in a difficulty in separating and extracting converted product.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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